molecular formula C27H46N2O2 B045597 7,7'-Azocholestane-3beta-25-diol CAS No. 114115-27-4

7,7'-Azocholestane-3beta-25-diol

Cat. No.: B045597
CAS No.: 114115-27-4
M. Wt: 430.7 g/mol
InChI Key: BZEZIWPLZKOHDZ-GAUYASFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,7'-Azocholestane-3beta-25-diol is a cholestane derivative characterized by an azo (–N=N–) bridge linking two steroidal units at the 7,7' positions. Its molecular formula is C₂₇H₅₈O₂N₂, with a molecular weight of 443.0 g/mol . The compound is commercially available as a radiolabeled tracer, with tritiated versions (e.g., [³H]-labeled) exhibiting specific activities ranging from 15–60 Ci/mmol, making it valuable for metabolic or receptor-binding studies .

Properties

CAS No.

114115-27-4

Molecular Formula

C27H46N2O2

Molecular Weight

430.7 g/mol

IUPAC Name

(3S,8R,9S,10S,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,3'-diazirine]-3-ol

InChI

InChI=1S/C27H46N2O2/c1-17(7-6-12-24(2,3)31)20-8-9-21-23-22(11-14-26(20,21)5)25(4)13-10-19(30)15-18(25)16-27(23)28-29-27/h17-23,30-31H,6-16H2,1-5H3/t17-,18?,19+,20-,21+,22+,23+,25+,26-/m1/s1

InChI Key

BZEZIWPLZKOHDZ-GAUYASFCSA-N

SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C4(CC5C3(CCC(C5)O)C)N=N4)C

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C4(CC5[C@@]3(CC[C@@H](C5)O)C)N=N4)C

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C4(CC5C3(CCC(C5)O)C)N=N4)C

Synonyms

7,7'-azocholestane-25-diol
7,7'-azocholestane-3 beta-25-diol

Origin of Product

United States

Preparation Methods

The synthesis of 7,7’-Azocholestane-25-diol involves several steps. One method includes the reaction of a steroid containing a 5,7-diene and a DELTA24 double bond with an oxidizing agent to form a 24,25-oxido moiety. This is followed by treatment with a reducing agent to cleave the adduct and convert the 24,25-oxido moiety to a 25-hydroxy group . Another method involves the use of photoactivation to label the oxysterol receptor .

Chemical Reactions Analysis

7,7’-Azocholestane-25-diol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and photoactivating agents. Major products formed from these reactions include various oxysterols and hydroxy derivatives .

Scientific Research Applications

7,7’-Azocholestane-25-diol is widely used in scientific research, particularly in the study of oxysterol receptors. It is used as a photoaffinity label to study the specificity and kinetics of oxysterol binding . The compound has applications in:

Comparison with Similar Compounds

[7,7] Paracyclophanes (Cylindrocyclophanes and Merocyclophanes)

These compounds share the [7,7] bicyclic framework but differ fundamentally in core structure and substituents. For example:

  • Cylindrocyclophanes : Contain β-branched methyl groups at C-2/15 positions.
  • Merocyclophanes A/B : Feature α-branched methyl groups at C-1/14 positions, altering steric and electronic properties compared to β-branched analogues .

In contrast, 7,7'-Azocholestane-3beta-25-diol lacks cyclophane rings and instead incorporates a rigid azo bridge within a cholestane backbone. This structural distinction impacts solubility, stability, and interaction with biological targets.

3,3'-Biphenylmethane Derivatives

These compounds, such as 3,3'-bis(2-methylindolyl)-(3-nitrophenyl)methane, exhibit planar biphenyl cores with variable substituents (e.g., nitro, methyl, methoxy). Unlike this compound, they lack steroidal moieties and hydroxyl groups, resulting in distinct physicochemical behaviors (e.g., lower polarity) .

Functional and Spectral Properties

Property This compound 3,3'-Biphenylmethanes [7,7] Paracyclophanes
Polarity High (due to –OH groups) Moderate (variable substituents) Low (hydrocarbon-rich core)
Key Spectral Data Not reported IR: 1600–1700 cm⁻¹ (C=O/C=N); NMR: δ 7–8 ppm (aromatic protons) NMR: δ 1–2 ppm (methyl groups)
Applications Radiolabeled tracer for biochemical assays Photochromic materials, organic electronics Natural product biosynthesis

The hydroxyl groups in this compound enhance its aqueous solubility, whereas biphenylmethanes and cyclophanes are more suited for hydrophobic environments.

Research Findings and Implications

  • This compound: Primarily utilized in tracer studies due to its high specific activity and stability in ethanol-based formulations .
  • 3,3'-Biphenylmethanes : Demonstrated tunable photophysical properties, making them candidates for optoelectronic devices .
  • [7,7] Paracyclophanes : Studied for their role in natural product biosynthesis and enzyme inhibition .

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